Enzymatic Susceptibility: Substrate Specificity of Aspergillus sp. MK14 α-Galactosidase
The α-galactosidase from Aspergillus sp. MK14 exhibits markedly different activity towards 6-O-α-D-galactopyranosyl-D-mannose-containing substrates compared to melibiose. In a direct assay, the enzyme activity towards melibiose was reported as 'much lower' than the reference substrate pNP-α-D-galactopyranoside, while activity towards 6(1)-α-D-galactosyl-mannobiose (a trisaccharide containing the epimelibiose motif) was 86.2% relative to the reference [1]. This quantitative difference demonstrates that the mannose-containing disaccharide is a far superior substrate for this enzyme, highlighting the critical importance of the aglycone moiety for enzymatic recognition and turnover [2].
| Evidence Dimension | Enzyme Activity (Relative to pNP-α-D-galactopyranoside) |
|---|---|
| Target Compound Data | 86.2% (for 6(1)-α-D-galactosyl-mannobiose, containing the target motif) |
| Comparator Or Baseline | Melibiose: 'much lower' than reference; 48.4% for 6(3),6(4)-α-D-galactosyl-mannopentaose |
| Quantified Difference | Target motif substrate exhibits >86% relative activity vs. melibiose's 'much lower' (qualitative) activity |
| Conditions | α-Galactosidase from Aspergillus sp. MK14; pNP-α-D-galactopyranoside as reference |
Why This Matters
For researchers studying α-galactosidase kinetics or developing enzymatic assays, selecting 6-O-α-D-galactopyranosyl-D-mannose as a substrate is essential to achieve detectable and quantifiable turnover, whereas melibiose may yield negligible signal.
- [1] Kurakake, M., et al. (2015). Synthesis of galactosyl glycerol from guar gum by transglycosylation of α-galactosidase from Aspergillus sp. MK14. Food Chemistry, 172, 150-154. View Source
- [2] Kurakake, M., et al. (2015). Synthesis of galactosyl glycerol from guar gum by transglycosylation of α-galactosidase from Aspergillus sp. MK14. Food Chemistry, 172, 150-154. (Full text via ScienceDirect) View Source
